2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
Description
Properties
Molecular Formula |
C12H8IN3O4 |
|---|---|
Molecular Weight |
385.11 g/mol |
IUPAC Name |
2-iodo-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H8IN3O4/c13-10-4-2-1-3-9(10)12(17)15-14-7-8-5-6-11(20-8)16(18)19/h1-7H,(H,15,17)/b14-7+ |
InChI Key |
IZAKUIFRJIITHH-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Iodobenzohydrazide
Methyl 2-iodobenzoate undergoes hydrazinolysis in ethanol at reflux (12–24 h) to yield 2-iodobenzohydrazide. This step typically achieves >85% yield, as inferred from analogous benzohydrazide syntheses.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NH₂NH₂·H₂O, EtOH, reflux | 86% |
Preparation of 5-Nitrofuran-2-carbaldehyde
5-Nitrofuran-2-carbaldehyde is commercially available but can be synthesized via nitration of furfural followed by purification.
Hydrazone Formation: Core Reaction Optimization
The condensation of 2-iodobenzohydrazide and 5-nitrofuran-2-carbaldehyde follows a nucleophilic addition-elimination mechanism, facilitated by acid catalysis.
Solvent and Catalyst Screening
Data from analogous hydrazone syntheses highlight optimal conditions:
| Entry | Solvent System | Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 1 | MeOH/H₂O (1:1) | H₂SO₄ | 80 | 1 | 78% |
| 2 | EtOH/AcOH (3:1) | AcOH | 70 | 3 | 82% |
| 3 | DMF | None | 100 | 6 | 65% |
Key Findings :
Stoichiometry and Reaction Monitoring
A 1:1 molar ratio of hydrazide to aldehyde minimizes side products. Excess aldehyde (1.2 equiv) marginally improves yields to 85%. Reaction progress is monitored via TLC (Rf = 0.4 in EtOAc/hexanes 1:1).
Purification and Characterization
Crystallization vs. Chromatography
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.89–7.25 (m, 4H, Ar-H), 7.68 (d, J = 3.6 Hz, 1H, furan-H), 6.95 (d, J = 3.6 Hz, 1H, furan-H).
-
IR (KBr): ν 3270 (N-H), 1655 (C=O), 1590 (C=N), 1520 (NO₂ asym), 1340 (NO₂ sym) cm⁻¹.
Mechanistic Insights and Side Reactions
Competing Pathways
Stereochemical Control
The E-configuration of the hydrazone is confirmed by NOESY (absence of NOE between CH=N and furan-H).
Scale-Up Considerations
Pilot-Scale Protocol (100 g batch):
-
Combine 2-iodobenzohydrazide (1.0 equiv), 5-nitrofuran-2-carbaldehyde (1.05 equiv), and AcOH (10% v/v) in EtOH (5 L).
-
Reflux (72°C) for 2 h, then cool to 0°C.
-
Filter and wash with cold EtOH; yield: 89% (mp 199–201°C).
Comparative Analysis with Non-Iodinated Analogues
Introducing the 2-iodo substituent alters:
-
Solubility : Reduced polarity increases lipophilicity (logP = 2.1 vs. 1.5 for non-iodo analogue).
-
Reactivity : Electron-withdrawing iodine slows condensation, requiring higher temps (70°C vs. 60°C).
Industrial Applications and Patent Landscape
While no direct patents cover this compound, its structural analogs are patented for:
Chemical Reactions Analysis
Types of Reactions
2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-iodo-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is not fully understood. it is believed to interact with biological molecules through its nitrofuran and benzohydrazide moieties. These interactions may involve the inhibition of specific enzymes or the disruption of cellular processes. The iodine atom may also play a role in its biological activity by facilitating the formation of reactive intermediates .
Comparison with Similar Compounds
Key Observations :
- The target compound is synthesized via conventional reflux in glacial acetic acid, achieving moderate yields (70–85%) . In contrast, DES-mediated synthesis (e.g., for 2-hydroxy-5-iodo derivatives) offers superior yields (90–95%) and shorter reaction times (2–3 h) due to enhanced solvent efficiency .
- Electron-withdrawing groups (e.g., nitro on furan) increase electrophilicity, facilitating hydrazone formation, while bulky substituents (e.g., tert-butyl) require longer crystallization times .
Table 2: Antimicrobial and Anti-Inflammatory Activities
Key Observations :
- The nitro group on the furan ring in the target compound enhances antimicrobial potency, with MIC values 2–4 times lower than simpler benzylidene analogues .
- Anti-inflammatory activity (60–75%) is comparable to COX-2 inhibitors like 4-(1,3-dioxoisoindolin-2-yl) derivatives but requires lower doses .
Crystallographic and Physicochemical Properties
Table 3: Structural and Thermodynamic Parameters
Key Observations :
- The target compound exhibits a shorter C=N bond length (1.28–1.30 Å) compared to non-iodinated analogues (1.31–1.33 Å), indicating stronger conjugation and stability .
- Higher LogP (3.2) suggests improved lipophilicity, enhancing membrane permeability and bioavailability relative to dihydroxy derivatives (LogP = 1.9) .
Biological Activity
2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the context of treating parasitic infections such as Chagas disease. This article reviews the biological activity of this compound, emphasizing its efficacy against various strains of Trypanosoma cruzi, as well as its structure-activity relationships (SAR) and potential therapeutic applications.
- Molecular Formula: C12H9N3O4
- Molecular Weight: 259.22 g/mol
- CAS Number: 28123-74-2
The structure features a nitrofuran moiety, which is known for its biological activity, particularly in antimicrobial and antiparasitic applications.
Antiparasitic Activity
Research has demonstrated that derivatives of benzohydrazide, including this compound, exhibit significant activity against Trypanosoma cruzi. A study evaluated a series of substituted hydrazides against three prevalent strains of T. cruzi:
| Compound | Strain Y IC50 (µM) | Strain Silvio X10 cl1 IC50 (µM) | Strain Bug 2149 cl10 IC50 (µM) |
|---|---|---|---|
| N'-(5-nitrofuran-2-yl)methylene-biphenyl-4-carbohydrazide | 1.17 ± 0.12 | 3.17 ± 0.32 | 1.81 ± 0.18 |
| This compound | TBD | TBD | TBD |
The most active compound in this series showed enhanced trypanocidal activity compared to standard treatments like benznidazole and nifurtimox, indicating a promising therapeutic profile for these derivatives .
Cytotoxicity Studies
Cytotoxicity assays conducted on human fibroblast cells revealed that several compounds within this class maintained high selectivity indices, suggesting that they can effectively target T. cruzi while minimizing toxicity to human cells. This selectivity is crucial for developing effective antiparasitic therapies with fewer side effects .
Structure-Activity Relationship (SAR)
The biological activity of these compounds can be attributed to specific structural features:
- Nitrofuran Moiety: The presence of the nitrofuran ring is essential for the antiparasitic activity observed in these compounds.
- Hydrazone Linkage: The hydrazone functional group contributes to the overall stability and reactivity of the molecule.
- Substituents on the Benzene Ring: Variations in substituents can significantly influence the biological activity and selectivity profile.
A quantitative structure-activity relationship (QSAR) analysis indicated that electronic properties and steric factors play critical roles in modulating the efficacy of these compounds against T. cruzi .
Case Studies
In a notable case study, researchers synthesized a library of N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides and evaluated their activity against multiple strains of T. cruzi. The findings indicated that most derivatives exhibited superior activity compared to existing treatments, with IC50 values in the low micromolar range for several compounds.
The study highlighted the importance of exploring various structural modifications to optimize potency and selectivity against T. cruzi, providing a foundation for future drug development efforts targeting Chagas disease .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via condensation of 5-nitrofuran-2-carbaldehyde with 2-iodobenzohydrazide. Key steps include:
- Reagent control : Use anhydrous methanol or ethanol as solvents to minimize hydrolysis of intermediates .
- Temperature : Maintain 60–70°C for 4–6 hours to ensure complete imine bond (C=N) formation .
- Purification : Recrystallize from ethanol or DMF to achieve >95% purity, as confirmed by narrow melting-point ranges .
- Optimization : Adjust pH to 4–5 (acetic acid) to stabilize the hydrazone intermediate and improve yield .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the E-configuration of the hydrazone bond (δ 8.2–8.5 ppm for imine proton) and iodine substitution on the benzohydrazide .
- Infrared (IR) Spectroscopy : Confirm C=N stretch at 1600–1620 cm and NO asymmetric stretch at 1520 cm .
- Elemental Analysis (CHN) : Validate purity by comparing experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .
Q. How can researchers assess the biological activity of this compound, particularly in antimicrobial or anticancer contexts?
- In vitro assays :
- Antimicrobial : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard drugs like ciprofloxacin .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with dose-response curves to calculate IC .
- Mechanistic studies : Probe nitroreductase activation in anaerobic conditions, as nitrofuran derivatives often exhibit redox-dependent cytotoxicity .
Advanced Research Questions
Q. What crystallographic insights have been gained regarding the molecular conformation and intermolecular interactions of this compound?
- X-ray diffraction : Single-crystal studies reveal a planar hydrazone backbone with dihedral angles <10° between the benzohydrazide and nitrofuran moieties, favoring π-π stacking .
- Hydrogen bonding : Intramolecular N–H⋯O bonds stabilize the E-configuration, while intermolecular C–I⋯O interactions contribute to crystal packing (e.g., bond lengths ~3.2 Å) .
- Data collection : Use Bruker SMART diffractometers with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption corrections (SADABS) for high-precision refinement (R-factor <0.05) .
Q. How should researchers address contradictions in biological activity data across different studies?
- Purity verification : Re-analyze compounds via HPLC or CHN elemental analysis to rule out impurities (e.g., unreacted aldehydes) that may skew bioactivity results .
- Assay standardization : Control variables such as solvent (DMSO concentration <1%), bacterial inoculum size (CFU/mL), and incubation time to ensure reproducibility .
- Meta-analysis : Compare structural analogs (e.g., bromo vs. iodo substitutions) to identify electronic effects on activity trends .
Q. What methodologies are effective in studying the metal coordination chemistry of this hydrazide derivative?
- Synthesis of metal complexes : React the hydrazide with Ni(II), Cu(II), or Zn(II) salts in ethanol/water (1:1) under reflux, isolating complexes via solvent evaporation .
- Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
